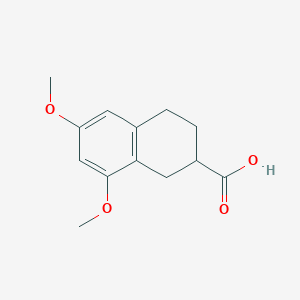
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions, a tetrahydronaphthalene core, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the transformation of 6-methoxy-1-tetralone into the desired acid. The process includes the following steps :
Formation of Ketoester: 6-Methoxy-1-tetralone is treated with diethyl carbonate in the presence of a base to form a ketoester.
Reduction and Dehydration: The ketoester is then reduced using sodium borohydride in ethanol, followed by dehydration with p-toluenesulphonic acid monohydrate to yield an unsaturated ester.
Catalytic Hydrogenation: The unsaturated ester undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to form a saturated ester.
Bromination and Hydrolysis: The saturated ester is brominated using N-bromosuccinimide (NBS) and then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure with methoxy groups at different positions.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Similar core structure with different substituents.
Uniqueness
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of its methoxy groups and carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-8-3-4-9(13(14)15)6-11(8)12(7-10)17-2/h5,7,9H,3-4,6H2,1-2H3,(H,14,15) |
Clé InChI |
ATIBMIAIZFMEQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC(CC2)C(=O)O)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


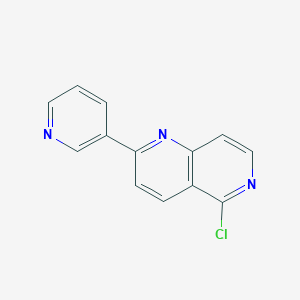
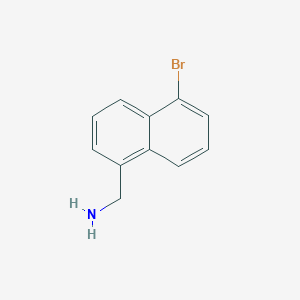
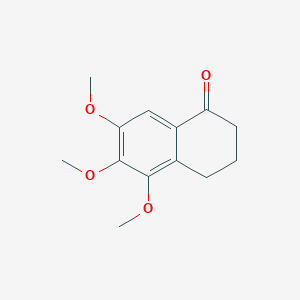
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)


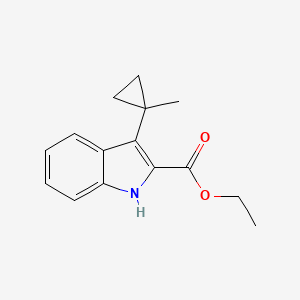
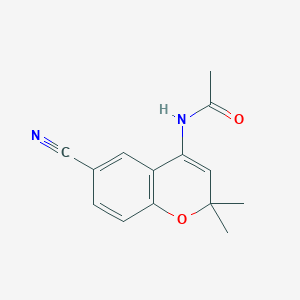

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
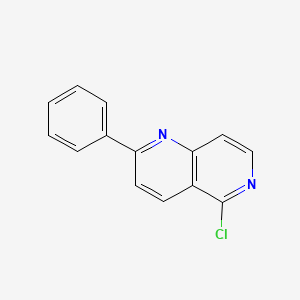
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)


